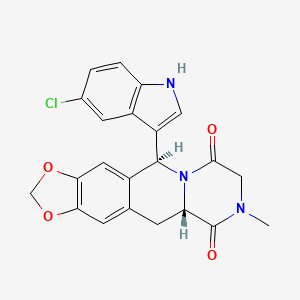

ISA-2011B

Description

Properties

IUPAC Name |

(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O4/c1-25-9-20(27)26-17(22(25)28)4-11-5-18-19(30-10-29-18)7-13(11)21(26)15-8-24-16-3-2-12(23)6-14(15)16/h2-3,5-8,17,21,24H,4,9-10H2,1H3/t17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEZESVJDPKRDS-UWJYYQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=CC4=C(C=C3C2C5=CNC6=C5C=C(C=C6)Cl)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@H](C1=O)CC3=CC4=C(C=C3[C@H]2C5=CNC6=C5C=C(C=C6)Cl)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ISA-2011B

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISA-2011B is a novel small molecule inhibitor targeting phosphatidylinositol-4-phosphate 5-kinase alpha (PIP5K1α), a key enzyme in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, and summarizing key preclinical data. Experimental methodologies from pivotal studies are described to provide a thorough understanding of the supporting evidence.

Introduction

This compound, a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline, has emerged as a promising therapeutic agent with potent anti-cancer and anti-inflammatory properties.[1][2] Its primary mechanism of action is the inhibition of PIP5K1α, a lipid kinase responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[2][3] PIP2 is a critical second messenger and a substrate for PI3K, placing PIP5K1α at a crucial node in cellular signaling. By targeting PIP5K1α, this compound disrupts downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, which are frequently dysregulated in various diseases, notably in cancer and autoimmune disorders.[1][4][5]

Core Mechanism of Action: Inhibition of PIP5K1α

This compound exhibits high binding affinity for PIP5K1α.[6] Its inhibitory action leads to a reduction in the cellular pool of PIP2. This has two major downstream consequences:

-

Inhibition of the PI3K/AKT Pathway: PIP2 is the substrate for PI3K to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key activator of the serine/threonine kinase AKT. By depleting PIP2, this compound effectively attenuates the activation of PI3K and subsequently AKT.[1][7] The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth.[8]

-

Modulation of T-Cell Signaling: In T lymphocytes, PIP2 is essential for T-cell receptor (TCR) and CD28 co-stimulatory signaling.[2][3] It is a precursor for inositol trisphosphate (IP3) and diacylglycerol (DAG), which are critical for calcium influx and NF-AT activation, leading to IL-2 production.[2][3] this compound's inhibition of PIP5K1α impairs these processes, thereby modulating T-cell activation and pro-inflammatory responses.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Assay | Concentration | Result | Reference |

| PC-3 (Prostate Cancer) | Proliferation (MTS Assay) | 10 µM | 41.23% reduction in proliferation | [1][6] |

| PC-3 (Prostate Cancer) | Proliferation (MTS Assay) | 20 µM | 51.35% reduction in proliferation | [1][6] |

| PC-3 (Prostate Cancer) | Proliferation (MTS Assay) | 50 µM | 78.38% reduction in proliferation | [1][6] |

| PC-3 (Prostate Cancer) | PIP5K1α Expression | Not Specified | 78.6% inhibition of expression | [6] |

| 22Rv1 (Prostate Cancer) | AR-V7 and CDK1 Expression | Not Specified | Remarkable reduction in nucleus and cytoplasm | [6] |

| DU145 (Prostate Cancer) | Cell Migration | Not Specified | Significant inhibition of migratory ability | [9] |

| C4-2 (Prostate Cancer) | AR Expression | Not Specified | 72% decrease in expression | [9] |

| C4-2 (Prostate Cancer) | CDK1 Expression | Not Specified | 96% decrease in expression | [9] |

| MCF-7 (Breast Cancer) | pSer-473 AKT Level | Not Specified | ~40% reduction | [10] |

| MCF-7 (Breast Cancer) | Cyclin D1 Level | Not Specified | >90% reduction | [10] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Duration | Result | Reference |

| PC-3 (Prostate Cancer) | This compound | 20 days | Tumor regression (Mean volume: 42.00 mm³) vs. control (500.00 mm³) | [1] |

| PC-3 (Prostate Cancer) | This compound + Docetaxel | 20 days | Tumor regression (Mean volume: 36.00 mm³) | [1] |

| MDA-MB-231 (Breast Cancer) | This compound | 24 days | 3-fold smaller tumor size vs. control (600 mm³ vs. 2160 mm³) | [10] |

| PC-3 (Prostate Cancer) | This compound | 48 days | Mean tumor volume of 51.0 mm³ vs. control (406.8 mm³) | |

| PC-3 (Prostate Cancer) | This compound + Tamoxifen | 48 days | Mean tumor volume of 4.1 mm³ |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Cancer Cells

The primary anti-cancer mechanism of this compound is the disruption of the PIP5K1α-PI3K-AKT signaling axis. This leads to decreased cell proliferation, survival, and invasion.[1][7]

Caption: this compound inhibits PIP5K1α, disrupting the PI3K/AKT pathway in cancer cells.

This compound Mechanism of Action in T-Lymphocytes

In T-cells, this compound impairs CD28 co-stimulatory signaling, which is crucial for T-cell activation and the subsequent inflammatory response.[2][3]

Caption: this compound modulates T-cell activation by inhibiting PIP5K1α and downstream signaling.

Experimental Protocols

Cell Proliferation Assay (MTS)

-

Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cells.[1]

-

Method:

-

PC-3 cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with varying concentrations of this compound (e.g., 10, 20, and 50 µM) or vehicle control (DMSO).[1][6]

-

After a specified incubation period (e.g., 48 hours), a tetrazolium compound (MTS) was added to each well.

-

The plates were incubated to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance was measured at 490 nm using a microplate reader. The proliferation rate was calculated relative to the vehicle-treated control cells.[1]

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.[4][7]

-

Method:

-

Cells were treated with this compound or vehicle control for a specified duration.

-

Cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., PIP5K1α, p-AKT, AKT, AR, CDK1, β-actin).[4][7]

-

After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[1][10]

-

Method:

-

Human cancer cells (e.g., PC-3 or MDA-MB-231) were subcutaneously injected into the flanks of immunodeficient mice (e.g., BALB/c nude mice).[1][6]

-

Tumors were allowed to grow to a palpable size (e.g., 50 mm³).[1][10]

-

Mice were randomized into treatment groups: vehicle control, this compound, and potentially a positive control (e.g., docetaxel) or combination therapy.[1]

-

Treatments were administered via a specified route (e.g., intraperitoneal injection) and schedule.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and signaling proteins).[10]

-

PIP5Kα Kinase Assay

-

Objective: To directly measure the inhibitory effect of this compound on the lipid kinase activity of PIP5Kα.[3][11]

-

Method:

-

Jurkat cells were transfected with a vector expressing HA-tagged PIP5K1α or an empty vector control.[3][11]

-

Transfected cells were treated with this compound or DMSO.

-

PIP5K1α was immunoprecipitated from cell lysates using an anti-HA antibody.

-

The immunoprecipitates were subjected to an in vitro kinase assay with [γ-³²P]ATP and a PIP substrate.

-

The reaction products were separated by thin-layer chromatography, and the radiolabeled PIP2 was visualized by autoradiography.

-

The amount of PIP2 produced was quantified to determine the kinase activity.[11]

-

Conclusion

This compound is a potent and specific inhibitor of PIP5K1α that demonstrates significant anti-cancer and immunomodulatory activity in preclinical models. Its mechanism of action, centered on the disruption of the PI3K/AKT and related signaling pathways, provides a strong rationale for its further development as a targeted therapy. The data summarized herein underscore the potential of this compound for the treatment of diseases driven by aberrant PIP5K1α activity, such as advanced prostate cancer and certain inflammatory conditions. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | this compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes [frontiersin.org]

- 3. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]

- 10. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of ISA-2011B in Modulating Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the signaling pathway involvement of ISA-2011B, a novel small molecule inhibitor. This compound has garnered significant interest for its potential therapeutic applications, primarily through its targeted inhibition of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α). This document details the mechanism of action of this compound, its impact on downstream signaling cascades, and provides a summary of key experimental findings and methodologies.

Core Mechanism of Action: Targeting PIP5K1α

This compound is a diketopiperazine-fused, C-1 indol-3-yl substituted tetrahydroisoquinoline that functions as a potent and selective inhibitor of PIP5K1α.[1][2] This lipid kinase is a critical enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2) from phosphatidylinositol 4-phosphate (PIP).[3] PIP2 is a key second messenger and a precursor for other signaling molecules, placing PIP5K1α at a crucial juncture in cellular signal transduction.[1][2] By inhibiting PIP5K1α, this compound effectively reduces the cellular pool of PIP2, leading to the modulation of multiple downstream pathways.

Downstream Signaling Consequences of PIP5K1α Inhibition by this compound

The primary and most well-documented downstream effect of this compound is the suppression of the PI3K/AKT signaling pathway.[1][2][4] This occurs because PIP2 serves as the substrate for phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 is essential for the recruitment and activation of the serine/threonine kinase AKT. Consequently, this compound-mediated inhibition of PIP5K1α leads to a cascade of events including:

-

Reduced PIP2 and PIP3 Levels: Direct inhibition of PIP5K1α by this compound curtails the production of PIP2, which in turn limits the synthesis of PIP3 by PI3K.[1][2]

-

Inhibition of AKT Activation: The reduction in PIP3 levels prevents the phosphorylation and subsequent activation of AKT.[1][2]

-

Modulation of Cell Cycle Regulators: this compound treatment has been shown to lead to the downregulation of CDK1 and sustained levels of the cyclin-dependent kinase inhibitor p27.[1]

-

Suppression of Androgen Receptor (AR) Signaling: In the context of prostate cancer, this compound has been observed to inhibit Androgen Receptor (AR) signaling pathways, partly through a feedback loop involving CDK1.[1] It also leads to a reduction in the expression of AR and its splice variant AR-V7.[5][6]

These molecular events culminate in the inhibition of crucial cellular processes that are often dysregulated in cancer, such as cell proliferation, survival, and invasion.[1][2][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies.

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Concentration | Effect | Percentage Change | Reference |

| PC-3 | 10 µM | Reduction in cell proliferation | 41.23% | [5] |

| PC-3 | 20 µM | Reduction in cell proliferation | 51.35% | [5] |

| PC-3 | 50 µM | Reduction in cell proliferation | 78.38% | [5] |

| PC-3 | Not specified | Inhibition of PIP5K1α expression | 78.6% | [5] |

| 22Rv1 | Not specified | Reduction in nuclear and cytoplasmic AR-V7 | Remarkable reduction | [5] |

| 22Rv1 | Not specified | Reduction in nuclear and cytoplasmic CDK1 | Remarkable reduction | [5] |

| LNCaP | 20 µM | Inhibition of pSer-473 AKT | 75.55% | [2] |

| C4-2 | Not specified | Decrease in AR expression | 72% | [6] |

| C4-2 | Not specified | Decrease in CDK1 expression | 96% | [6] |

Table 2: In Vivo Effects of this compound

| Animal Model | Treatment | Effect | Reference |

| Xenograft mice with PCa tumors | This compound (40 mg/kg) | Significant inhibition of tumor growth | [5] |

| Mice with aggressive PC-3 tumors | This compound | Considerable inhibition of tumor growth over 20 days | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Culture and Drug Treatment: Prostate cancer cell lines (PC-3, 22Rv1, LNCaP, C4-2) are cultured in appropriate media, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics. For drug treatments, cells are typically grown for 24 hours before the addition of this compound at specified concentrations (e.g., 10, 20, 50 µM) or DMSO as a vehicle control for various time points (e.g., 6, 24, 48 hours).[5]

Immunoblot Analysis: To assess protein expression levels, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then incubated with primary antibodies against target proteins (e.g., PIP5K1α, AR, CDK1, pAKT, β-actin) followed by incubation with secondary antibodies. Protein bands are visualized using chemiluminescence.[8]

Cell Proliferation Assay: The effect of this compound on cell proliferation can be measured using various methods, including the MTT assay or by direct cell counting. For instance, PC-3 cells are seeded in 96-well plates, treated with different concentrations of this compound, and incubated for a specified period. The proliferation rate is then determined relative to vehicle-treated control cells.[5]

Colony Formation Assay: To assess the long-term proliferative potential, cells like SKBR3 are treated with this compound (e.g., 20 µM) or DMSO. After treatment, cells are allowed to grow for an extended period, and the number and size of colonies are quantified.[5]

PIP5Kα Kinase Assay: To directly measure the enzymatic activity of PIP5Kα, immunoprecipitation is performed using an anti-PIP5Kα antibody. The kinase assay is then conducted on the immunoprecipitates, and the reaction products are analyzed by thin-layer chromatography and autoradiography.[9]

In Vivo Xenograft Studies: BALB/c nude mice are implanted with tumor cells. Once tumors are established, mice are treated with this compound (e.g., 40 mg/kg) or a vehicle control, typically administered every other day. Tumor growth is monitored and measured over the course of the experiment.[5]

Visualizing the this compound Signaling Pathway and Experimental Logic

Diagram 1: this compound Signaling Pathway

Caption: this compound inhibits PIP5K1α, blocking the PI3K/AKT pathway.

Diagram 2: Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro evaluation of this compound's effects.

Diagram 3: Logical Relationship of this compound's Anti-Cancer Effects

Caption: Logical flow from molecular action to therapeutic potential.

References

- 1. pnas.org [pnas.org]

- 2. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes [frontiersin.org]

- 4. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biological Activity of ISA-2011B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISA-2011B is a novel small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α). This document provides an in-depth overview of the biological activity of this compound, summarizing key findings from preclinical studies. The data presented herein demonstrates the potent anti-cancer and immunomodulatory effects of this compound, highlighting its mechanism of action through the inhibition of the PI3K/AKT signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting PIP5K1α with this compound.

Introduction

Phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α) is a lipid kinase that plays a crucial role in the production of phosphatidylinositol-4,5-bisphosphate (PIP2), a key second messenger involved in various cellular processes, including cell growth, survival, and invasion.[1][2] Elevated levels of PIP5K1α have been associated with poor prognosis in prostate cancer and are correlated with increased levels of the androgen receptor.[1][3] this compound, a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline derivative, has been identified as a potent and selective inhibitor of PIP5K1α.[2][4] This document details the biological activities of this compound, focusing on its effects in oncology and immunology.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of PIP5K1α.[2] By binding to PIP5K1α, this compound blocks the synthesis of PIP2.[2] PIP2 serves as a precursor for phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is essential for the activation of the PI3K/AKT signaling pathway.[1][2] Consequently, inhibition of PIP5K1α by this compound leads to reduced production of PIP2 and PIP3, resulting in the subsequent inhibition of the PI3K/AKT pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and invasion.[1]

In the context of prostate cancer, this compound-mediated inhibition of the PIP5K1α/PI3K/AKT axis leads to downstream effects on androgen receptor (AR) signaling.[1] Specifically, it has been shown to reduce the expression of AR and its splice variant AR-V7, which is associated with castration-resistant prostate cancer (CRPC).[5][6]

In T lymphocytes, this compound has been shown to impair CD28-dependent costimulatory and pro-inflammatory signals.[4] By inhibiting PIP5Kα lipid-kinase activity, this compound impairs CD3/CD28-induced Ca2+ influx, NF-AT transcriptional activity, and IL-2 gene expression.[4] It also affects CD28 autonomous signals that regulate NF-κB transcriptional activation and the expression of pro-inflammatory cytokines and chemokines.[4]

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Citation |

| PC-3 | Prostate Cancer | Proliferation (MTS) | 10 | 41.23% reduction in proliferation | [1][5] |

| PC-3 | Prostate Cancer | Proliferation (MTS) | 20 | 51.35% reduction in proliferation | [1][5] |

| PC-3 | Prostate Cancer | Proliferation (MTS) | 50 | 78.38% reduction in proliferation | [1][5] |

| PC-3 | Prostate Cancer | PIP5K1α Expression | Not Specified | 78.6% inhibition | [5][7] |

| 22Rv1 | Prostate Cancer | AR-V7 & CDK1 Expression | Not Specified | Remarkable reduction in nucleus and cytoplasm | [5][7] |

| LNCaP | Prostate Cancer | pSer-473 AKT Expression | Not Specified | 75.55% inhibition | [2] |

| SKBR3 | Breast Cancer | Colony Formation | 20 | Inhibition of colony formation | [5] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment | Dosage | Outcome | Citation |

| PC-3 | This compound | Not Specified | Significant inhibition of tumor growth | [1] |

| AR-V7 overexpressing | This compound | 40 mg/kg | Tumor volume reduced from 844.12 mm³ (control) to 243.77 mm³ | [8] |

| AR-V7 overexpressing | This compound | 40 mg/kg | 93% decrease in AR-V7 expression in tumors | [8] |

Table 3: Kinase Specificity

| Kinase | Binding Affinity | Note | Citation |

| PIP5K1α | Highest | Primary target | [5][7] |

| MARK1 | High | Off-target | [5][7] |

| MARK4 | High | Off-target | [5][7] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this document.

Cell Proliferation Assay (MTS)

-

Cell Seeding: PC-3 cells were seeded in 96-well plates.

-

Treatment: After 24 hours, cells were treated with this compound at final concentrations of 10, 20, and 50 µM or with DMSO as a vehicle control.

-

Incubation: Cells were incubated for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

-

Incubation: Plates were incubated for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Absorbance Measurement: The absorbance at 490 nm was recorded using a 96-well plate reader.

-

Data Analysis: The proliferation rate was calculated as the percentage of absorbance relative to the vehicle-treated control cells.[1]

Western Blot Analysis

-

Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., PIP5K1α, AR-V7, CDK1, p-AKT, total AKT) overnight at 4°C.

-

Washing: The membrane was washed three times with TBST.

-

Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: The membrane was washed three times with TBST.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) detection reagent.[2][5]

Xenograft Mouse Model

-

Cell Implantation: Human prostate cancer cells (e.g., PC-3 or 22Rv1 overexpressing AR-V7) were subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors were allowed to grow to a certain volume (e.g., 50 mm³).[1]

-

Treatment: Mice were randomized into treatment and control groups. This compound (e.g., at 40 mg/kg) or vehicle control was administered (e.g., daily intraperitoneal injections).[8]

-

Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., Western blot, immunohistochemistry).[1][8]

Figure 2: General experimental workflow for xenograft mouse models.

T-Cell Activation Assays

-

T-Cell Isolation: Primary T cells were isolated from healthy donors.

-

Treatment: T cells were treated with DMSO or this compound at various concentrations for 6 hours.

-

Stimulation: Cells were either left unstimulated or stimulated with anti-CD3 and anti-CD28 antibodies.

-

Calcium Influx Measurement: T cells were loaded with Fluo-3-AM, and intracellular calcium levels were measured by flow cytometry.[9]

-

Gene Expression Analysis: IL-2 mRNA levels were measured by real-time PCR.[9]

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action targeting PIP5K1α. Its ability to inhibit the PI3K/AKT pathway has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, particularly in castration-resistant forms.[6] Furthermore, its immunomodulatory effects on T lymphocytes suggest its potential application in inflammatory and autoimmune diseases.[4] The data summarized in this technical guide provides a strong rationale for the continued investigation and clinical development of this compound as a novel targeted therapy. No adverse events were reported in the preclinical mouse studies.[10]

References

- 1. pnas.org [pnas.org]

- 2. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide to ISA-2011B: A Selective PIP5K1α Inhibitor

Introduction

ISA-2011B is a novel small molecule inhibitor identified as a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline.[1][2][3] It has garnered significant attention in oncological research, particularly for its potent and selective inhibition of Phosphatidylinositol-4-Phosphate 5-Kinase Type I Alpha (PIP5K1α).[1][4] PIP5K1α is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a key second messenger and a precursor for phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][5][6] The dysregulation of the PIP5K1α/PI3K/AKT signaling pathway is a hallmark of various malignancies, including advanced prostate cancer.[4][7] this compound has demonstrated promising anti-cancer effects by targeting this pathway, thereby inhibiting tumor growth, proliferation, and invasion.[1][8] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound.

Mechanism of Action

This compound exerts its biological effects by directly targeting PIP5K1α. High-throughput kinase profiling has confirmed a high binding affinity of this compound for PIP5K1α.[8][9] By inhibiting the kinase activity of PIP5K1α, this compound effectively reduces the cellular pool of PIP2.[1][3] This has two major downstream consequences:

-

Inhibition of the PI3K/AKT Pathway : PIP2 is the direct substrate for Phosphoinositide 3-kinase (PI3K) to produce PIP3. A reduction in PIP2 levels leads to decreased PIP3 production, which in turn prevents the recruitment and phosphorylation-mediated activation of the serine/threonine kinase AKT.[1][3] The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth; its inhibition by this compound is a primary driver of the compound's anti-tumor effects.[1][4]

-

Modulation of Androgen Receptor (AR) Signaling : In prostate cancer, PIP5K1α has been shown to regulate the stability and expression of the Androgen Receptor (AR) and its splice variants, such as AR-V7.[8][10] this compound treatment leads to a significant reduction in AR and AR-V7 expression, disrupting this key signaling axis that drives prostate cancer progression.[8][11]

The inhibition of these pathways ultimately leads to the downregulation of cell cycle regulators like CDK1, sustained expression of inhibitors like p27, and a decrease in markers of invasion and metastasis.[1]

Preclinical Data

In Vitro Studies

This compound has demonstrated significant anti-proliferative and anti-invasive effects across various prostate cancer cell lines. Key quantitative findings are summarized below.

| Parameter | Cell Line | Concentration | Result | Reference |

| Proliferation | PC-3 | 10 µM | Reduced to 58.77% of control | [1][8] |

| PC-3 | 20 µM | Reduced to 48.65% of control | [1][8] | |

| PC-3 | 50 µM | Reduced to 21.62% of control | [1][8] | |

| PIP5K1α Expression | PC-3 | Not specified | Inhibited by 78.6% | [8][9] |

| pSer-473 AKT Expression | LNCaP | Not specified | Inhibited by 75.55% | [3] |

| PC-3 | Not specified | Reduced from 18.44 (control) to 5.49 | [1] | |

| C4-2 | 50 µM | Reduced by 54% | [11] | |

| Adhesion | PC-3 | Not specified | Reduced to 38.82% of control | [1] |

| Invasion | PC-3 | Not specified | Reduced to 55.96% of control | [1] |

| AR Expression | C4-2 | 50 µM | Reduced by 72% | [11] |

| CDK1 Expression | C4-2 | 50 µM | Reduced by 96% | [11] |

| Tumor Spheroid Formation | C4-2 | Not specified | Reduced by 100% | [11] |

In Vivo Studies

The anti-tumor efficacy of this compound has been validated in xenograft mouse models of prostate cancer. Treatment with this compound led to significant tumor growth regression.

| Animal Model | Treatment | Duration | Result | Reference |

| PC-3 Xenograft | This compound | 20 days | Significant tumor growth regression compared to control | [1] |

| 22Rv1 Xenograft (AR-V7 Overexpressing) | This compound (40 mg/kg) | 15 days | Mean tumor volume reduced to 243.77 mm³ from 844.12 mm³ (control) | [10] |

Effects on T-Lymphocytes

Beyond oncology, this compound has been studied in the context of immunology. In human T lymphocytes, this compound was shown to inhibit PIP5Kα lipid-kinase activity, which impairs CD28-dependent costimulatory signals.[12] This leads to reduced Ca2+ influx, NF-AT transcriptional activity, and subsequent expression of IL-2, a key cytokine for T cell proliferation.[12][13]

| Parameter | Cell Type | Concentration | Result | Reference |

| PIP5Kα Kinase Activity | Jurkat T cells | 25 µM | Efficiently inhibited exogenously expressed PIP5Kα activity | [12][13] |

| IL-2 mRNA Levels | Primary T cells | 10 µg/ml | Significantly reduced upon CD3/CD28 stimulation | [13] |

| Cytotoxicity/Apoptosis | Primary T cells | 25 µM | Significant induction of cell mortality and apoptosis | [12] |

| Primary T cells | 10 µM | No significant cytotoxicity observed | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Proliferation Assay (MTS)

The dose-dependent effect of this compound on cell proliferation is commonly determined using a tetrazolium dye-based (MTS) assay.[1][11]

-

Cell Seeding : 5 x 10³ viable cells are seeded into each well of a 96-well plate in 100 µl of complete medium (e.g., RPMI-1640 with 10% FBS).[11]

-

Treatment : After allowing cells to adhere (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle control (e.g., 0.1% DMSO).[1][11] Cells are incubated for a specified period (e.g., 48 hours).[11]

-

MTS Reagent Addition : 20 µl of MTS reagent is added to each well, and the plate is incubated in the dark for 1-2 hours.[11]

-

Data Acquisition : The absorbance is measured at 490 nm using a microplate reader. The proliferation rate is calculated as a percentage relative to the vehicle-treated control cells.[1]

In Vivo Xenograft Mouse Model

-

Animal Model : 8- to 12-week-old immunodeficient mice (e.g., BALB/c nude mice) are used.[8]

-

Tumor Implantation : Human prostate cancer cells (e.g., PC-3 or 22Rv1) are implanted subcutaneously into the flanks of the mice.[8][10]

-

Treatment Initiation : When tumors reach a palpable volume (e.g., 50 mm³), mice are randomized into treatment and control groups.[1]

-

Drug Administration : this compound is administered (e.g., 40 mg/kg, every second day) via a suitable route, while the control group receives the vehicle.[8][10]

-

Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal weight and general health are also monitored to assess toxicity.[1][4]

-

Endpoint : At the end of the study (e.g., day 15 or 20), mice are euthanized, and tumors are excised for further analysis (e.g., immunoblotting, immunohistochemistry).[10]

Kinase Activity Assay

The inhibitory effect of this compound on PIP5K1α kinase activity can be assessed directly.[12][13]

-

Cell Treatment : Cells (e.g., primary T cells or transfected Jurkat cells) are treated with this compound or DMSO for a defined period (e.g., 6 hours).[13]

-

Immunoprecipitation : PIP5K1α is immunoprecipitated from cell lysates using an anti-PIP5K1α antibody.[13]

-

Kinase Reaction : The immunoprecipitates are incubated with a reaction buffer containing the substrate (PI4P) and [γ-³²P]ATP.

-

Lipid Extraction and Separation : The reaction is stopped, and lipids are extracted. The radiolabeled product (PIP2) is separated from the substrate using thin-layer chromatography (TLC).

-

Detection : The amount of generated ³²P-labeled PIP2 is quantified by autoradiography and densitometric analysis.[12][13]

Conclusion

This compound is a potent and selective inhibitor of PIP5K1α with significant preclinical activity against prostate cancer. Its mechanism of action, centered on the disruption of the critical PI3K/AKT and AR signaling pathways, provides a strong rationale for its further development. The comprehensive in vitro and in vivo data highlight its potential to inhibit tumor growth, proliferation, and invasion. The detailed experimental protocols provide a foundation for future research aimed at exploring the full therapeutic utility of targeting PIP5K1α with this compound, not only in oncology but potentially in immune-mediated diseases as well.

References

- 1. pnas.org [pnas.org]

- 2. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. PIP5K1α promotes myogenic differentiation via AKT activation and calcium release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PIP5K1A modulators and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]

- 12. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Synthesis of ISA-2011B: A Selective PIP5K1α Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ISA-2011B is a novel, potent, and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α), a critical enzyme in the PI3K/AKT signaling pathway. Discovered through synthetic explorations of C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinolines, this compound has demonstrated significant anti-tumor activity in preclinical models of prostate cancer. This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including its mechanism of action, key quantitative data, and detailed experimental methodologies.

Discovery of this compound

This compound was identified during a synthetic program focused on generating novel heterocyclic compounds using the Pictet-Spengler reaction.[1] The core structure, a diketopiperazine-fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline, was subjected to a high-throughput kinase screen to identify its biological targets.

Target Identification using KINOMEscan

The target of this compound was identified using the KINOMEscan™ platform, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of human kinases. In this assay, kinases are tagged with a DNA sequence and immobilized on a solid support. The test compound is incubated with the kinase panel, and the amount of kinase bound to the support is measured by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

The results from the KINOMEscan revealed that this compound exhibits a high binding affinity for PIP5K1α.[2][3]

Synthesis of this compound

The synthesis of this compound is achieved through a Pictet-Spengler reaction, a well-established method for the synthesis of tetrahydroisoquinolines.[4][5][6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

While the specific, detailed industrial synthesis protocol for this compound is proprietary, the general approach involves the reaction of a substituted tryptamine derivative with a glyoxylic acid derivative to form the tetrahydro-β-carboline core, which is then further elaborated to the final diketopiperazine-fused product.

Biological Activity and Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of PIP5K1α. This inhibition disrupts the PI3K/AKT signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and invasion.[1][2][8]

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly those of prostate origin.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Assay Type | Concentration (μM) | Result (% of Control) | Reference |

| PC-3 | MTS Proliferation | 10 | 58.77% | [2][9][10] |

| PC-3 | MTS Proliferation | 20 | 48.65% | [2][9][10] |

| PC-3 | MTS Proliferation | 50 | 21.62% | [2][9][10] |

| PC-3 | PIP5K1α Expression | Not Specified | 21.4% (78.6% inhibition) | [2][9][10] |

| C4-2 | AR Expression | 50 | 28% (72% inhibition) | [8] |

| C4-2 | CDK1 Expression | 50 | 4% (96% inhibition) | [8] |

| C4-2 | p-AKT (S473) Expression | 50 | 46% (54% inhibition) | [8] |

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in xenograft mouse models of prostate and breast cancer.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Mean Tumor Volume (Treated) | Mean Tumor Volume (Control) | P-value | Reference |

| Prostate Cancer | PC-3 | This compound | 600 mm³ | 2160 mm³ | < 0.001 | [11] |

Signaling Pathway

This compound targets PIP5K1α, a key enzyme in the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2). PIP2 is a precursor to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is essential for the activation of AKT. By inhibiting PIP5K1α, this compound reduces the levels of PIP2 and subsequently PIP3, leading to the deactivation of the PI3K/AKT pathway and its downstream pro-survival and pro-proliferative signaling.

Caption: this compound Signaling Pathway.

Experimental Protocols

Pictet-Spengler Synthesis of Tetrahydroisoquinolines (General Protocol)

-

Reaction Setup: A solution of a β-arylethylamine and an aldehyde or ketone is prepared in an appropriate solvent (e.g., methanol, ethanol, or aprotic solvents like dichloromethane).

-

Acid Catalysis: A protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid is added to the reaction mixture to catalyze the cyclization.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for several hours to days, depending on the reactivity of the substrates.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired tetrahydroisoquinoline.

Caption: General Synthesis Workflow.

Cell Proliferation (MTS) Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.

-

MTS Reagent Addition: After the incubation period, MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.

Xenograft Mouse Model of Prostate Cancer

-

Cell Implantation: Human prostate cancer cells (e.g., PC-3) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[12][13]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).[14]

Western Blotting

-

Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[15][16][17]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., PIP5K1α, p-AKT, total AKT, β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]

Conclusion

This compound is a promising new anti-cancer agent that selectively targets PIP5K1α, a key node in the PI3K/AKT signaling pathway. Its discovery through a rational synthetic approach and subsequent detailed biological characterization have provided a strong foundation for its further development as a targeted therapy for prostate cancer and potentially other malignancies with aberrant PI3K/AKT signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians interested in the continued investigation of this compound.

References

- 1. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. name-reaction.com [name-reaction.com]

- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 8. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. universalbiologicals.com [universalbiologicals.com]

- 11. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted alpha therapy in a systemic mouse model of prostate cancer - a feasibility study [thno.org]

- 14. researchgate.net [researchgate.net]

- 15. ccrod.cancer.gov [ccrod.cancer.gov]

- 16. docs.abcam.com [docs.abcam.com]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

The Advent of ISA-2011B: A Targeted Approach Against Cancer Progression

An In-depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of ISA-2011B in Cancer Cell Lines

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with high specificity and efficacy is a perpetual endeavor. This document serves as a comprehensive technical guide on this compound, a novel small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Alpha (PIP5K1α). This compound has demonstrated significant anti-tumor activity in various cancer cell lines, primarily through the disruption of the critical PI3K/AKT signaling pathway. This guide will delve into the quantitative effects of this compound on cancer cell proliferation, survival, and invasion, provide detailed experimental methodologies for key assays, and visualize the underlying molecular pathways and experimental workflows.

Quantitative Efficacy of this compound Across Cancer Cell Lines

This compound has shown potent, dose-dependent inhibitory effects on the proliferation and survival of multiple cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Proliferation Inhibition by this compound

| Cell Line | Cancer Type | Concentration (µM) | Proliferation Reduction (%) | Citation |

| PC-3 | Prostate Cancer | 10 | 41.23% | [1][2] |

| PC-3 | Prostate Cancer | 20 | 51.35% | [1][2] |

| PC-3 | Prostate Cancer | 50 | 78.38% | [1][2] |

| MCF-7 | Breast Cancer | 25 | 45% | [3] |

| MDA-MB-231 | Breast Cancer | 25 | 19.5% | [3] |

Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

| Cell Line | Cancer Type | Treatment | Tumor Volume Reduction | Citation |

| MDA-MB-231 | Breast Cancer | This compound | 3-fold smaller than control | [3] |

Table 3: Effects of this compound on Protein Expression and Cell Processes

| Cell Line | Cancer Type | Effect | Magnitude of Change | Citation |

| PC-3 | Prostate Cancer | Inhibition of PIP5K1α expression | 78.6% reduction | [1] |

| PC-3 | Prostate Cancer | Inhibition of cell adherence | 61.18% reduction | [2] |

| PC-3 | Prostate Cancer | Inhibition of cell invasiveness | 44.04% reduction | [2] |

| MCF-7 | Breast Cancer | Reduction in pSer-473 AKT level | ~40% | [3] |

| MCF-7 | Breast Cancer | Reduction in cyclin D1 level | >90% | [3] |

| C4-2 | Prostate Cancer | Reduction in AR expression | 72% | [4][5] |

| C4-2 | Prostate Cancer | Reduction in CDK1 expression | 96% | [4][5] |

| C4-2 | Prostate Cancer | Inhibition of cell migration | 66% reduction in migrated cells | [4] |

Core Mechanism of Action: Targeting the PIP5K1α-PI3K/AKT Signaling Axis

This compound functions as a selective inhibitor of PIP5K1α, a critical lipid kinase that plays a pivotal role in the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[2][6] By inhibiting PIP5K1α, this compound disrupts the production of phosphatidylinositol-4,5-bisphosphate (PIP2), a key substrate for PI3K. This leads to the downregulation of the entire PI3K/AKT pathway, which is a central regulator of cell proliferation, survival, and invasion.[2][7] Furthermore, this compound has been shown to impact the androgen receptor (AR) signaling pathway, which is crucial in prostate cancer.[2][4]

Caption: this compound signaling pathway.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Proliferation Assay (MTS Assay)

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., PC-3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 10, 20, 25, 50 µM) or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).[2][3]

-

MTS Reagent Addition: Following treatment, MTS reagent is added to each well and incubated for 1-4 hours at 37°C.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The percentage of proliferation inhibition is calculated relative to the vehicle-treated control cells.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

-

Cell Seeding: A low density of cells (e.g., 500-1000 cells) is seeded in 6-well plates.

-

Treatment: Cells are treated with this compound (e.g., 20 µM) or a vehicle control.[1]

-

Incubation: The plates are incubated for 1-2 weeks to allow for colony formation.

-

Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies containing at least 50 cells is counted.

In Vivo Xenograft Tumor Growth Study

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[1][3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Mice are randomized into treatment groups and administered this compound (e.g., 40 mg/kg) or a vehicle control via a specified route (e.g., intraperitoneal injection) on a defined schedule (e.g., every other day).[1][3]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[3]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., PIP5K1α, p-AKT, AKT, AR, CDK1, Cyclin D1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating the effects of this compound.

Caption: In Vitro experimental workflow.

Caption: In Vivo experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]

- 6. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Technical Whitepaper: Anti-inflammatory Properties of ISA-2011B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ISA-2011B is a novel small molecule inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase α (PIP5Kα), a key enzyme in the phosphoinositide signaling pathway. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action in human T lymphocytes. By inhibiting PIP5Kα, this compound effectively dampens pro-inflammatory signaling cascades, leading to a significant reduction in the expression of key inflammatory cytokines. This whitepaper summarizes the quantitative data from preclinical studies, details the experimental protocols used to assess its activity, and provides visual representations of the targeted signaling pathways.

Core Mechanism of Action: Inhibition of PIP5Kα in T Lymphocytes

This compound exerts its anti-inflammatory effects by targeting PIP5Kα, an enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] PIP2 is a critical membrane phospholipid that acts as a precursor for second messengers and a docking site for various signaling proteins involved in T cell activation.[1][3]

In human T lymphocytes, the co-stimulatory molecule CD28 plays a pivotal role in activating PIP5Kα.[1][2] This activation is essential for both T-cell receptor (TCR)-dependent and -independent signaling pathways that lead to the production of pro-inflammatory cytokines. This compound functions as a lipid-kinase inhibitor of PIP5Kα.[1] By blocking the activity of this enzyme, this compound disrupts the downstream signaling events that are crucial for T cell-mediated inflammation. Specifically, the inhibition of PIP5Kα by this compound impairs CD28-dependent costimulatory signals, leading to reduced calcium (Ca2+) influx and decreased activation of the transcription factors NF-AT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1][2] These transcription factors are critical for the expression of a wide range of pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Activity

The efficacy of this compound in suppressing pro-inflammatory cytokine production has been demonstrated in primary T lymphocytes from both healthy donors and patients with type 1 diabetes (T1D). The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in T Lymphocytes from Healthy Donors

| Cytokine | Treatment | Stimulation | Duration | Result | Reference |

| IL-6 | 10 µM this compound | anti-CD28 | 6h | No significant increase in mRNA levels compared to unstimulated cells | [1] |

| IL-8 | 10 µM this compound | anti-CD28 | 6h | No significant increase in mRNA levels compared to unstimulated cells | [1] |

| IL-17A | 10 µM this compound | anti-CD28 | 24h | Strong downregulation of mRNA expression | [2] |

| IL-2 | 10 µg/ml this compound | anti-CD3 + anti-CD28 | 6h | Significant impairment of IL-2 gene expression | [1][2] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in T Lymphocytes from Type 1 Diabetes (T1D) Patients

| Cytokine | Treatment | Stimulation | Duration | Result | Reference |

| IL-6 | 10 µg/ml this compound | anti-CD28 | 6h | Significant impairment of CD28-induced upregulation | [1][2] |

| IL-8 | 10 µg/ml this compound | anti-CD28 | 6h | Significant impairment of CD28-induced upregulation | [1][2] |

| IL-17A | 10 µg/ml this compound | anti-CD28 | 24h | Significant impairment of CD28-induced upregulation | [1][2] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document.

Inhibition of PIP5Kα Lipid-Kinase Activity in Primary T Cells

-

Cell Culture and Treatment: Primary T cells are pre-treated for 6 hours with this compound at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control.[1]

-

Cell Stimulation: Cells are then stimulated for 5 minutes with anti-CD3 (5 µg/ml) and anti-CD28 (5 µg/ml) antibodies, crosslinked with goat anti-mouse IgG (20 µg/ml).[1][2]

-

Immunoprecipitation: Endogenous PIP5Kα is immunoprecipitated from cell lysates.

-

Kinase Assay: The lipid-kinase activity of the immunoprecipitated PIP5Kα is evaluated.[1]

Analysis of Pro-inflammatory Cytokine mRNA Expression

-

Cell Culture and Treatment: Primary T cells from healthy donors or T1D patients are treated with this compound (e.g., 10 µM or 10 µg/ml) or DMSO.[1][2]

-

Cell Stimulation: Cells are stimulated for 6 or 24 hours with crosslinked anti-CD28 antibodies or a combination of anti-CD3 and anti-CD28 antibodies.[1][2]

-

RNA Extraction and Real-Time PCR: Total RNA is extracted from the cells, and the mRNA levels of IL-6, IL-8, IL-17A, and IL-2 are measured by real-time PCR. Gene expression is normalized to a housekeeping gene such as GAPDH.[1]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate the mechanism of action of this compound and the experimental workflow.

References

- 1. Frontiers | this compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes [frontiersin.org]

- 2. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylinositol 4-Phosphate 5-Kinases in the Regulation of T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vivo Efficacy of ISA-2011B

This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, a novel small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Alpha (PIP5K1α). The data presented herein is collated from various preclinical studies, highlighting the compound's therapeutic potential in oncology.

Core Mechanism of Action

This compound exerts its anti-tumor effects by selectively targeting and inhibiting PIP5K1α, a critical upstream regulator of the PI3K/AKT signaling pathway.[1][2][3][4][5][6] Inhibition of PIP5K1α disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2) and its subsequent conversion to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5] This cascade of events leads to the suppression of the PI3K/AKT pathway, which is frequently deregulated in cancer and plays a crucial role in cell proliferation, survival, and invasion.[1][2][3][4][5][6]

The downstream consequences of this compound-mediated PIP5K1α inhibition include the downregulation of key proteins such as phosphorylated AKT (pAKT Ser-473), Cyclin-Dependent Kinase 1 (CDK1), Androgen Receptor (AR), and Vascular Endothelial Growth Factor (VEGF).[1][3][4][7] This ultimately culminates in reduced tumor growth, decreased cell proliferation and invasion, and the induction of apoptosis.[1][2][3][4][5][6]

Signaling Pathway of this compound

In Vivo Efficacy Data

The in vivo anti-tumor activity of this compound has been demonstrated in several xenograft models of prostate and breast cancer.

Prostate Cancer Xenograft Studies

| Cell Line | Treatment Group | Dosage | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition | Reference |

| PC-3 | Vehicle Control | - | 500.00 | - | [1] |

| PC-3 | This compound | 40 mg/kg | 42.00 | 91.6% | [1] |

| PC-3 | This compound + Docetaxel | 40 mg/kg + 10 mg/kg | 36.00 | 92.8% | [1] |

Breast Cancer Xenograft Studies

| Cell Line | Treatment Group | Dosage | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition | Reference |

| MDA-MB-231 | Vehicle Control | - | 2160 | - | [8] |

| MDA-MB-231 | This compound | 40 mg/kg | 600 | 72.2% | [8] |

In Vitro Efficacy Data

In vitro studies corroborate the in vivo findings, demonstrating a direct effect of this compound on cancer cell lines.

Effects on Cell Proliferation and Apoptosis

| Cell Line | Parameter | Treatment | Result | Reference |

| PC-3 | Proliferation | This compound (10 µM) | 41.23% reduction | [1][2] |

| PC-3 | Proliferation | This compound (20 µM) | 51.35% reduction | [1][2] |

| PC-3 | Proliferation | This compound (50 µM) | 78.38% reduction | [1][2] |

| MDA-MB-231 | Early Apoptosis | This compound | 4.3-fold increase vs. control | [8] |

Effects on Protein Expression

| Cell Line | Protein | Treatment | % Change vs. Control | Reference |

| LNCaP | pSer-473 AKT | This compound | -75.55% | [1] |

| C4-2 | AR | This compound | -72% | [3][4] |

| C4-2 | CDK1 | This compound | -96% | [3][4] |

| C4-2 | pSer-473 AKT | This compound | -54% | [4] |

| DU145 | AR | This compound | -30.5% | [3] |

| DU145 | VEGF | This compound | -26% | [3][4] |

| MCF-7 | pSer-473 AKT | This compound | ~ -40% | [8] |

| MCF-7 | Cyclin D1 | This compound | ~ -90% | [8] |

Experimental Protocols

Xenograft Mouse Model Workflow

The general workflow for assessing the in vivo efficacy of this compound in xenograft mouse models is as follows:

Animals:

-

Male BALB/c nude mice, 8-12 weeks of age, were typically used.[2]

Tumor Cell Implantation:

-

Prostate (PC-3, 22Rv1) or breast (MDA-MB-231) cancer cells were subcutaneously implanted into the flanks of the mice.[1][2][8]

Treatment:

-

Treatment was initiated once tumors reached a mean volume of approximately 50 mm³.[1][8]

-

This compound was administered via intraperitoneal injection, typically at a dose of 40 mg/kg every other day.[2][8]

-

The vehicle control consisted of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

-

Comparator drugs such as docetaxel (10 mg/kg) were also administered intraperitoneally.[2]

-

Treatment duration was generally between 20 and 24 days.[1][8]

Endpoint Analysis:

-

Tumor volumes were measured regularly throughout the study.

-

At the end of the study, tumors were excised, weighed, and processed for further analysis, including immunohistochemistry and western blotting to assess the expression of key protein markers.[7]

Conclusion

The collective in vivo and in vitro data strongly support the potent anti-tumor efficacy of this compound in preclinical models of prostate and breast cancer. Its specific mechanism of action, centered on the inhibition of the PIP5K1α/AKT signaling axis, provides a sound rationale for its continued development as a targeted cancer therapeutic. The significant tumor growth inhibition observed in xenograft models, coupled with favorable effects on cell proliferation and apoptosis, underscores the potential of this compound as a promising drug candidate for cancers dependent on the PI3K/AKT pathway.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]

- 5. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Targeted inhibition of ERα signaling and PIP5K1α/Akt pathways in castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ISA-2011B In Vitro Assays

Introduction

ISA-2011B is a potent and selective inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase Alpha (PIP5K1α), a key enzyme in the PI3K/AKT signaling pathway.[1][2][3] These pathways are crucial for cell survival, proliferation, and invasion, and their dysregulation is often implicated in cancer progression.[2] this compound has demonstrated significant anti-tumor effects in various cancer cell lines, particularly in castration-resistant prostate cancer.[2][3][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound functions by inhibiting the lipid kinase activity of PIP5K1α.[1] This inhibition disrupts the production of phosphatidylinositol (4,5)-bisphosphate (PIP2), a critical second messenger, which in turn affects the downstream PI3K/AKT signaling cascade. The disruption of this pathway leads to decreased cell proliferation, induction of apoptosis, and reduced cell migration and invasion.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Proliferation

| Cell Line | Concentration (µM) | Treatment Duration | Proliferation Rate (% of Control) |

| PC-3 | 10 | Not Specified | 58.77% |

| PC-3 | 20 | Not Specified | 48.65% |

| PC-3 | 50 | Not Specified | 21.62% |

Data sourced from multiple studies.[2][3]

Table 2: Effect of this compound on Protein Expression

| Cell Line | Concentration (µM) | Treatment Duration | Protein | Change in Expression |

| PC-3 | Not Specified | Not Specified | PIP5K1α | 78.6% decrease |

| C4-2 | 50 | 48 hours | AR | 72% decrease |

| C4-2 | 50 | 48 hours | CDK1 | 96% decrease |

| DU145 | Not Specified | Not Specified | VEGF | Significant decrease |

| PC-3 | Not Specified | Not Specified | MMP9 | Significant decrease |

Data sourced from multiple studies.[2][4]

Experimental Protocols

Cell Proliferation Assay (MTS-based)

This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of prostate cancer cells.[3][4]

Objective: To determine the dose-dependent effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line (e.g., PC-3, C4-2)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (PSN)

-

L-Glutamine

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTS reagent kit

-

Plate reader

Procedure:

-

Seed 5 x 10³ viable cells per well in a 96-well plate in 100 µL of RPMI-1640 medium supplemented with 10% FBS, 1% PSN, and 2 mM L-Glutamine.[4]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound (e.g., 10, 20, 50 µM) in culture medium.[2][3] A vehicle control (e.g., 0.1% DMSO) should also be prepared.[4]

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48 hours.[4]

-

Add 20 µL of MTS reagent to each well and incubate in the dark for 1 hour.[4]

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Cytotoxicity and Apoptosis Assay (Flow Cytometry-based)

This protocol is based on methods used to evaluate the cytotoxic and apoptotic effects of this compound on primary T cells and prostate cancer cells.[1][3]

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cell line of interest (e.g., primary T cells, PC-3)

-

Culture medium

-

This compound

-

DMSO (vehicle control)

-

48-well plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Plate 2 x 10⁶ cells/mL in 48-well plates.[1]

-

Treat cells with different concentrations of this compound (e.g., 10, 25 µM) or DMSO for 6 or 24 hours.[1]

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer provided with the Annexin V-FITC and PI staining kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

PIP5Kα Kinase Assay

This protocol is a generalized representation based on the description of kinase assays performed in studies with this compound.[1]

Objective: To determine the inhibitory effect of this compound on the lipid kinase activity of PIP5Kα.

Materials:

-

Cell line expressing PIP5Kα (e.g., Jurkat cells, primary T cells)

-

Cell lysis buffer

-

Anti-PIP5Kα antibody

-

Protein A/G beads

-

Kinase reaction buffer

-

ATP (containing γ-³²P-ATP)

-

Phosphatidylinositol 4-phosphate (PIP) substrate

-

Thin-layer chromatography (TLC) plate

-

Phosphorimager or autoradiography film

Procedure:

-

Pre-treat cells with various concentrations of this compound or DMSO for 6 hours.[1]

-

Lyse the cells and immunoprecipitate PIP5Kα using an anti-PIP5Kα antibody and protein A/G beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Resuspend the beads in kinase reaction buffer containing PIP substrate and ATP (spiked with γ-³²P-ATP).

-

Incubate the reaction mixture to allow for the kinase reaction to proceed.

-

Stop the reaction and extract the lipids.

-

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Dry the TLC plate and visualize the radiolabeled PIP2 product using a phosphorimager or by exposing it to autoradiography film.

-

Quantify the band intensity to determine the level of PIP5Kα kinase activity.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers and scientists to investigate the in vitro effects of this compound. These assays are crucial for understanding its anti-cancer properties and for the development of novel therapeutic strategies targeting the PIP5K1α/PI3K/AKT pathway. Careful adherence to these protocols will ensure reproducible and reliable results.

References

- 1. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ISA-2011B in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

ISA-2011B is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase alpha (PIP5K1α)[1][2][3]. It is a diketopiperazine fused C-1 indol-3-yl substituted tetrahydroisoquinoline derivative[1][4]. By targeting PIP5K1α, this compound effectively disrupts critical cellular signaling pathways, making it a valuable tool for cancer research and immunology. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to study its effects on cell proliferation, survival, and signaling.

Mechanism of Action